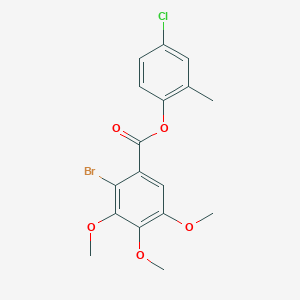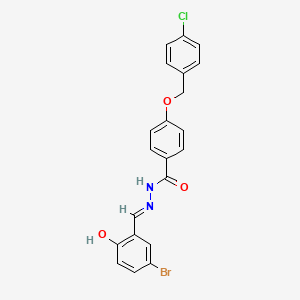
1,1-Dimethyl-3-(4-nitrophenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1-二甲基-3-(4-硝基苯基)脲是一种有机化合物,分子式为C10H13N3O3。它是尿素的衍生物,其中一个氮原子被4-硝基苯基取代,另一个氮原子被两个甲基取代。
准备方法
合成路线和反应条件
1,1-二甲基-3-(4-硝基苯基)脲可以通过胺类对异氰酸酯的亲核加成反应合成。一种常见的方法是将4-硝基苯胺与二甲基氨基甲酰氯在三乙胺等碱的存在下反应。反应通常在室温下的二氯甲烷等有机溶剂中进行。然后通过重结晶或柱色谱法纯化产物。
工业生产方法
1,1-二甲基-3-(4-硝基苯基)脲的工业生产可能涉及类似的合成路线,但规模更大。该工艺将针对效率和成本效益进行优化,通常使用连续流动反应器和自动化系统,以确保一致的质量和产率。环境和安全因素也很重要,需要采取措施最大限度地减少废物和对危险化学品的接触。
化学反应分析
反应类型
1,1-二甲基-3-(4-硝基苯基)脲会发生多种化学反应,包括:
还原: 硝基可以使用还原剂(如钯催化剂存在下的氢气或酸性条件下的铁粉)还原为氨基。
取代: 硝基可以通过亲电芳香取代反应被其他官能团取代。
水解: 脲部分可以在酸性或碱性条件下水解,生成相应的胺和二氧化碳。
常见试剂和条件
还原: 钯碳上的氢气,盐酸中的铁粉。
取代: 甲醇中的甲醇钠,乙醇中的氢氧化钾。
水解: 盐酸,氢氧化钠。
主要产物
还原: 1,1-二甲基-3-(4-氨基苯基)脲。
取代: 根据使用的亲核试剂,各种取代的苯基脲。
水解: 二甲胺和4-硝基苯胺。
科学研究应用
1,1-二甲基-3-(4-硝基苯基)脲在科学研究中有多种应用:
化学: 用作合成更复杂有机分子的构建单元。它也可以用作各种有机转化的试剂。
生物学: 研究其潜在的生物活性,包括抗菌和抗癌活性。
医药: 探索作为开发新药的潜在药物中间体。
工业: 用于农用化学品和其他工业化学品的生产。
作用机制
1,1-二甲基-3-(4-硝基苯基)脲的作用机制取决于其特定的应用。在生物系统中,它可能与酶或受体相互作用,导致特定途径的抑制或激活。例如,如果它表现出抗菌活性,它可能会抑制细菌细胞壁合成或 DNA 复制所必需的细菌酶。所涉及的确切分子靶标和途径需要通过实验研究进一步调查。
相似化合物的比较
1,1-二甲基-3-(4-硝基苯基)脲可以与其他类似化合物进行比较,例如:
1,1-二甲基-3-(3-硝基苯基)脲: 类似的结构,但硝基位于间位,这可能会导致不同的反应性和生物活性。
1,1-二甲基-3-(2-甲基-4-硝基苯基)脲: 在苯环上含有额外的甲基,可能会影响其化学和生物特性。
1,1-二乙基-3-(4-硝基苯基)脲: 用乙基取代甲基,这可能会影响其溶解度和反应性。
1,1-二甲基-3-(4-硝基苯基)脲的独特性在于其特定的取代模式,与类似物相比,它可以导致不同的化学和生物特性。
属性
CAS 编号 |
7159-97-9 |
|---|---|
分子式 |
C9H11N3O3 |
分子量 |
209.20 g/mol |
IUPAC 名称 |
1,1-dimethyl-3-(4-nitrophenyl)urea |
InChI |
InChI=1S/C9H11N3O3/c1-11(2)9(13)10-7-3-5-8(6-4-7)12(14)15/h3-6H,1-2H3,(H,10,13) |
InChI 键 |
UPFXGZRGZGFYDC-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![8-chloro-7-[(2-fluorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B12007813.png)

![3-(4-chlorophenyl)-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B12007819.png)
![methyl 4-(7-ethyl-1,3-benzodioxol-5-yl)-2-[2-(trifluoromethyl)phenyl]-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide](/img/structure/B12007822.png)
![2-[(3Z)-3-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B12007832.png)

![Diethyl 1-{4-[bis(2-iodoethyl)amino]phenyl}ethylphosphonate](/img/structure/B12007840.png)
![4-({(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}amino)-5-(3-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12007844.png)
![(5Z)-5-({3-[4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12007850.png)
![N'-{(E)-[4-(diethylamino)phenyl]methylidene}-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12007858.png)


